![molecular formula C8H4BrF3O2 B2887161 Methyl 6-bromo-2,3,4-trifluorobenzoate CAS No. 1525649-77-7](/img/structure/B2887161.png)
Methyl 6-bromo-2,3,4-trifluorobenzoate
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Overview
Description
“Methyl 6-bromo-2,3,4-trifluorobenzoate” is a chemical compound with the molecular formula C8H4BrF3O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 6-bromo-2,3,4-trifluorobenzoate” is described by the InChI code 1S/C8H4BrF3O2/c1-14-8(13)4-2-3-5(9)6(10)7(11)12/h2H,1H3 . This indicates that the molecule consists of a methyl group (CH3-) attached to a benzoate group (C6H4BrF3O2). The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Scientific Research Applications
Crystallography and Computational Analysis
A study on Methyl 4-hydroxybenzoate, a structurally related compound, involved crystallography and computational analysis to understand its properties, highlighting the significance of such compounds in pharmaceutical and cosmetic applications. The research combined experimental and theoretical methods to analyze the molecule's structure and interactions, providing insights that could be relevant for studying Methyl 6-bromo-2,3,4-trifluorobenzoate's structural characteristics and potential applications in similar domains (Sharfalddin et al., 2020).
Thermodynamics and Solubility Studies
Another research focused on the thermodynamics of halogenbenzoic acids, including their sublimation, fusion, vaporization, and solubility properties. This study provided valuable structure-property relationships that are essential for understanding the behavior of halogenated aromatic compounds, including Methyl 6-bromo-2,3,4-trifluorobenzoate, in various conditions, which could influence their handling and usage in scientific research (Zherikova et al., 2016).
Chemical Synthesis and Reactivity
Research on the reactivity and synthesis of halogenated compounds, including the development of new synthetic pathways and understanding the mechanisms of chemical reactions involving similar molecules, could be relevant for Methyl 6-bromo-2,3,4-trifluorobenzoate. For example, studies on the cyclization reactions and cross-coupling of brominated compounds offer insights into potential synthetic applications and reactivity patterns that could be applicable to Methyl 6-bromo-2,3,4-trifluorobenzoate (Dao et al., 2018).
Pharmacokinetics and Drug Development
Research on galactopyranoside derivatives, including their synthesis, biological activities, and potential as therapeutic agents, underscores the importance of halogenated aromatic compounds in medicinal chemistry. This research emphasizes the compound's roles in antibacterial and antifungal activities, providing a framework that could be explored for Methyl 6-bromo-2,3,4-trifluorobenzoate in drug discovery and development processes (Ahmmed et al., 2022).
Safety and Hazards
As with any chemical, proper safety measures should be taken when handling “Methyl 6-bromo-2,3,4-trifluorobenzoate”. It is advised to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
properties
IUPAC Name |
methyl 6-bromo-2,3,4-trifluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c1-14-8(13)5-3(9)2-4(10)6(11)7(5)12/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSGBYHEYYSGKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1F)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-2,3,4-trifluorobenzoate |
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